2,2-Difluoro-1-phenylethanol

Asymmetric Catalysis C-H Activation Chiral Alcohol Synthesis

2,2-Difluoro-1-phenylethanol (C₈H₈F₂O, MW 158.15) is a gem‑difluorinated secondary benzylic alcohol that serves as a chiral building block and versatile synthetic intermediate for pharmaceutical and agrochemical research. The compound exists as a racemate or as separate enantiomers (R‑ and S‑configurations) and features a distinctive ‑CHF₂ group α‑ to the hydroxyl, which imparts unique electronic, conformational, and hydrogen‑bonding properties that are absent in non‑fluorinated or mono‑fluorinated analogs.

Molecular Formula C8H8F2O
Molecular Weight 158.148
CAS No. 345-64-2
Cat. No. B2947962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-1-phenylethanol
CAS345-64-2
Molecular FormulaC8H8F2O
Molecular Weight158.148
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(F)F)O
InChIInChI=1S/C8H8F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H
InChIKeyXOYZGEQHDLLDHZ-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-1-phenylethanol (CAS 345-64-2) as a Specialized Fluorinated Building Block for Chiral Synthesis and Medicinal Chemistry Procurement


2,2-Difluoro-1-phenylethanol (C₈H₈F₂O, MW 158.15) is a gem‑difluorinated secondary benzylic alcohol that serves as a chiral building block and versatile synthetic intermediate for pharmaceutical and agrochemical research . The compound exists as a racemate or as separate enantiomers (R‑ and S‑configurations) and features a distinctive ‑CHF₂ group α‑ to the hydroxyl, which imparts unique electronic, conformational, and hydrogen‑bonding properties that are absent in non‑fluorinated or mono‑fluorinated analogs [1].

Why 2,2-Difluoro-1-phenylethanol Cannot Be Replaced by Non‑fluorinated or Mono‑fluorinated Analogs in Stereoselective Applications


The gem‑difluoro motif (‑CHF₂) in 2,2-difluoro-1-phenylethanol confers a distinct steric and electronic environment that is not replicated by 2‑fluoro‑ or non‑fluorinated 1‑phenylethanol analogs . This substitution pattern alters the hydrogen‑bond donor capacity of the adjacent hydroxyl, modulates the Lewis basicity of the oxygen, and significantly influences the stereochemical outcome of enzymatic reductions and catalytic asymmetric transformations [1]. For instance, in benzylic C‑H hydroxylation reactions, 2,2‑difluoroethanol as a solvent delivers up to 89 % enantiomeric excess (ee), whereas 2‑fluoroethanol gives lower asymmetric induction and 2,2,2‑trifluoroethanol sacrifices yield [1]. Consequently, substituting a non‑fluorinated or mono‑fluorinated building block can lead to sub‑optimal enantioselectivity, altered reactivity profiles, and different physicochemical properties, making 2,2‑difluoro-1-phenylethanol the preferred intermediate for projects requiring precise control over chirality and metabolic stability [1].

Quantitative Evidence Guide: 2,2-Difluoro-1-phenylethanol vs. Closest Analogs in Enantioselectivity, Enzymatic Reduction, and Crystallographic Characterization


Enantioselective Benzylic Hydroxylation: 2,2-Difluoroethanol Outperforms 2-Fluoroethanol and 2,2,2-Trifluoroethanol in Asymmetric Induction

In the enantioselective benzylic C‑H hydroxylation of arylalkanes using chiral Mn‑aminopyridine catalysts, the solvent 2,2‑difluoroethanol provides the highest enantioselectivity among a series of fluorinated alcohols. The selectivity for 1‑phenylethanol formation increases in the order CH₃CN < 2‑fluoroethanol < 2,2‑difluoroethanol < 2,2,2‑trifluoroethanol, but 2,2‑difluoroethanol uniquely delivers the highest asymmetric induction, affording chiral benzylic alcohols with up to 89 % ee [1]. In contrast, 2,2,2‑trifluoroethanol yields higher conversion but substantially lower ee, while 2‑fluoroethanol gives intermediate performance on both metrics [1].

Asymmetric Catalysis C-H Activation Chiral Alcohol Synthesis

Enzymatic Reduction of Fluorinated Acetophenones: High Conversion and Enantioselectivity for 2,2-Difluoro-1-phenylethanol vs. Trifluoro and Chlorophenyl Analogs

Using the alcohol dehydrogenase ADH‑A from Rhodococcus ruber, the reduction of 2,2‑difluoro-1-phenylethanone proceeds with 99 % conversion and yields (1R)-2,2-difluoro-1-phenylethanol in 94 % enantiomeric excess (ee) [1]. Under identical conditions (10 % v/v propan‑2‑ol, no exogenous NADH), the trifluoromethyl analog gives 99 % conversion and 99 % ee, while the 4‑chlorophenyl mono‑fluoro analog gives 99 % conversion and 98 % ee [1]. Although the ee of the difluoro compound is slightly lower than that of the trifluoro and 4‑chlorophenyl derivatives, the gem‑difluoro substitution provides a unique balance of reactivity and stereocontrol that is distinct from the extreme electron‑withdrawing effect of the ‑CF₃ group [1].

Biocatalysis Alcohol Dehydrogenase Chiral Fluorohydrin Synthesis

X‑Ray Crystallographic Characterization of 2,2-Difluoro-1-phenylethanol Enantiomers for Absolute Configuration Determination

The absolute configuration and stereogeometry of 2,2‑difluoro-1-phenylethanol have been unambiguously established by single‑crystal X‑ray diffraction. For the (1R,2S)‑diastereomer, the crystal structure was solved in the monoclinic space group P2₁ with unit cell parameters a = 10.495(16) Å, b = 8.392(16) Å, c = 13.209(20) Å, β = 93.80(8)°, and refined to an R‑factor of 0.05 using 782 observed reflections [1]. For the (S)‑enantiomer, the structure was solved in space group C2 with a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and refined to R₁ = 0.053 with 2043 reflections [2]. These rigorous crystallographic data provide definitive proof of stereochemical purity and serve as a benchmark for quality control of both racemic and enantiopure batches.

Crystallography Stereochemistry Quality Control

Procurement‑Driven Application Scenarios for 2,2-Difluoro-1-phenylethanol in Chiral Synthesis and Medicinal Chemistry


Asymmetric Synthesis of Chiral β‑Fluoroamines via Reductive Amination

2,2‑Difluoro-1-phenylethanol serves as a key precursor to chiral β‑fluoroamines, which are valuable pharmacophores. Reductive aminase (RedAm) enzymes can convert α‑fluoroacetophenones to β‑fluoroamines with >90 % conversion and 85–99 % ee . The difluoro substitution pattern influences the amine/alcohol product ratio, offering a tunable synthetic handle that is not available with mono‑fluoro or non‑fluorinated acetophenones . Procurement of the enantiopure alcohol or its ketone counterpart enables streamlined access to these chiral amine scaffolds.

Biocatalytic Production of Enantiopure Fluorohydrins at High Concentration

The alcohol dehydrogenase ADH‑A from Rhodococcus ruber reduces 2,2‑difluoro-1-phenylethanone to (1R)-2,2‑difluoro-1-phenylethanol with 99 % conversion and 94 % ee in the presence of 10 % v/v propan‑2‑ol without added NADH [1]. This robust biocatalytic process is suitable for preparative‑scale synthesis of the enantiopure alcohol, making the racemic or prochiral ketone an attractive starting material for labs that require chiral fluorinated building blocks.

Solvent Optimization for Catalytic Asymmetric C‑H Hydroxylation

When used as a reaction medium, 2,2‑difluoroethanol (the alcohol form) delivers the highest enantioselectivity (up to 89 % ee) in Mn‑catalyzed benzylic C‑H hydroxylation compared to other fluorinated alcohols [2]. Researchers aiming to maximize stereocontrol in C‑H functionalization should consider procuring 2,2‑difluoroethanol as a specialty solvent or co‑solvent for these transformations.

Absolute Configuration Determination and Quality Control of Chiral Intermediates

The availability of single‑crystal X‑ray diffraction data for both enantiomers of 2,2‑difluoro-1-phenylethanol [3][4] allows pharmaceutical quality control laboratories to unambiguously confirm the stereochemical identity and purity of incoming batches. This is particularly important for GMP‑compliant synthesis where definitive structural proof is required.

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